1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1316217-18-1
VCID: VC2706099
InChI: InChI=1S/C14H18N2O4/c1-10(17)16-8-7-15(9-13(16)14(18)19)11-3-5-12(20-2)6-4-11/h3-6,13H,7-9H2,1-2H3,(H,18,19)
SMILES: CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC
Molecular Formula: C14H18N2O4
Molecular Weight: 278.3 g/mol

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid

CAS No.: 1316217-18-1

Cat. No.: VC2706099

Molecular Formula: C14H18N2O4

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid - 1316217-18-1

Specification

CAS No. 1316217-18-1
Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
IUPAC Name 1-acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid
Standard InChI InChI=1S/C14H18N2O4/c1-10(17)16-8-7-15(9-13(16)14(18)19)11-3-5-12(20-2)6-4-11/h3-6,13H,7-9H2,1-2H3,(H,18,19)
Standard InChI Key KXIDGDPOGWYPLU-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC
Canonical SMILES CC(=O)N1CCN(CC1C(=O)O)C2=CC=C(C=C2)OC

Introduction

Physicochemical Properties

The physicochemical properties of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid can be inferred based on its structural features and data from related compounds. The presence of both hydrophilic (carboxylic acid, carbonyl group) and hydrophobic (methoxyphenyl) moieties suggests a compound with amphoteric solubility characteristics. The carboxylic acid functional group would confer acidic properties, enabling it to participate in salt formation reactions in suitable environments.

Synthesis and Production Methods

Purification and Characterization

Standard purification techniques for piperazine derivatives typically include recrystallization, column chromatography, and in some cases, preparative HPLC. Characterization would likely involve:

  • NMR spectroscopy (¹H and ¹³C) to confirm the structure

  • Mass spectrometry to verify the molecular weight

  • Infrared spectroscopy to identify functional groups

  • Elemental analysis to confirm the molecular formula

Biological Activities and Medicinal Applications

ActivityMechanismExample CompoundsReferences
AnticancerTopoisomerase I/II inhibitionFluoroquinolone derivatives with N-4 piperazinyl alterations
AnticancerCell cycle arrest and apoptosis inductionCompound 29 with piperazine amide at C-24
AnticancerHsp90-Cdc37 activity disruptionDehydroabietic acid piperazine derivatives (compound 32)
AnticancerVEGFR2 tyrosine kinase inhibitionGlycyrrhetic acid-piperazine derivative (compound 41)
AnticancerAndrogen receptor binding4-amino-2H-benzo[h]chromen-2-one analogs (compound 10)

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of piperazine derivatives provide valuable insights into how the structural features of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid might influence its biological activity. Several key observations from related compounds include:

  • The 4-position substituent of the piperazine ring significantly impacts inhibitory activity

  • The presence of a phenylpiperazine skeleton plays a crucial role in antiproliferative effects in vitro

  • The activity of derivatives with piperazine was generally superior to those with aniline, piperidine, or morpholine

  • The number and type of substituents on the benzene ring correlate with anticancer activity

These SAR findings suggest that the specific arrangement of functional groups in 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid, particularly the methoxyphenyl group at position 4 of the piperazine and the acetyl group at position 1, may contribute to potential biological activity.

Comparative Analysis with Related Compounds

Structural Comparisons

1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid shares structural similarities with several compounds described in the literature. A comparative analysis helps to position this compound within the broader context of piperazine derivatives.

Table 2: Structural Comparison with Related Compounds

CompoundKey Structural DifferencesMolecular FormulaMolecular WeightReference
1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acidTarget compoundC₁₄H₁₈N₂O₄ (estimated)~278 g/mol (estimated)-
4-acetyl-N-hydroxy-1-(4-methoxyphenylsulfonyl)piperazine-2-carboxamideContains sulfonyl linker and hydroxamic acid groupC₁₄H₁₉N₃O₆S357.38 g/mol
1-(4-methoxyphenyl)piperazine, acetylLacks carboxylic acid at position 2C₁₃H₁₈N₂O₂234.29 g/mol
1-acetyl-4-(4-hydroxy phenyl) piperazineHas hydroxy instead of methoxy on phenyl; lacks carboxylic acidC₁₂H₁₆N₂O₂ (estimated)~220 g/mol (estimated)

Functional Group Contributions

  • The piperazine core provides a rigid scaffold with two nitrogen atoms available for substitution, enabling diverse molecular designs

  • The acetyl group at N-1 affects the electron density of the piperazine ring and may influence binding interactions with biological targets

  • The 4-methoxyphenyl group at N-4 contributes hydrophobicity and potential for π-π interactions with aromatic residues in binding pockets

  • The carboxylic acid at position 2 provides an acidic handle for salt formation, hydrogen bonding, and potential interactions with basic amino acid residues in proteins

Research on piperazine derivatives has shown that "the substituent number of benzene rings showed great influence on anticancer" activity , suggesting that the 4-methoxyphenyl group in our target compound may play a significant role in any potential biological activity.

Research Applications and Future Directions

Future Research Opportunities

Several promising research directions for 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid include:

  • Synthesis optimization and scale-up studies

  • Comprehensive characterization of physicochemical properties

  • Screening for biological activities, particularly anticancer effects

  • Investigation of structure-activity relationships through systematic modification of functional groups

  • Computational studies to predict potential binding interactions with biological targets

  • Development of derivatives with enhanced potency or improved physicochemical properties

The potential for hybridization with other pharmacophores also represents an interesting research avenue, as suggested by the approach described for N-4-Piperazinyl Butyryl compounds where "the two privileged pharmacophores were assembled in one molecular frame" to "potentiate the anti-cancer activity... while improving the physiochemical properties" .

Analytical Methods and Characterization Techniques

Spectroscopic Analysis

Characterization of 1-Acetyl-4-(4-methoxyphenyl)piperazine-2-carboxylic acid would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • ¹H NMR would show signals for the methoxy protons, acetyl methyl protons, aromatic protons, and piperazine ring protons

    • ¹³C NMR would reveal the carbonyl carbons, aromatic carbons, and aliphatic carbons

  • Infrared (IR) spectroscopy would display characteristic bands for the carboxylic acid (O-H stretch, C=O stretch), amide carbonyl, and aromatic C-H stretching

  • Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure

Chromatographic Methods

Chromatographic techniques for analysis and purification might include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and preparative separation

  • Thin-Layer Chromatography (TLC) for reaction monitoring and initial purity checks

  • Gas Chromatography-Mass Spectrometry (GC-MS) for compounds with sufficient volatility

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